1,1-Cyclohexanedimethanol, 2-methyl-

Catalog No.
S15045129
CAS No.
66810-07-9
M.F
C9H18O2
M. Wt
158.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1-Cyclohexanedimethanol, 2-methyl-

CAS Number

66810-07-9

Product Name

1,1-Cyclohexanedimethanol, 2-methyl-

IUPAC Name

[1-(hydroxymethyl)-2-methylcyclohexyl]methanol

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

InChI

InChI=1S/C9H18O2/c1-8-4-2-3-5-9(8,6-10)7-11/h8,10-11H,2-7H2,1H3

InChI Key

YUNWVKPGEQYTIF-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1(CO)CO

1,1-Cyclohexanedimethanol, 2-methyl- (CAS 66810-07-9) is a highly specialized, asymmetric alicyclic diol utilized primarily as a monomer and chain extender in the synthesis of advanced polyesters, polyurethanes, and polycarbonate polyols [1]. Unlike standard linear aliphatic diols, its bulky cyclohexane core imparts excellent weatherability, hydrolytic stability, and rigidity to polymer backbones [2]. The critical structural feature—a methyl group at the 2-position adjacent to the 1,1-bis(hydroxymethyl) carbon—creates significant steric hindrance [2]. This asymmetry disrupts polymer chain packing, effectively suppressing crystallization to yield highly transparent, amorphous materials while maintaining a high glass transition temperature (Tg) [2]. Consequently, it is procured for high-performance coatings, optical resins, and synthetic leathers where standard symmetric diols fail to balance processability, optical clarity, and thermal resistance [3].

Research Procurement Fit

Geminal diol monomer: 1,1-substitution pattern introduces steric hindrance, altering polymer chain dynamics for property control.

Resin synthesis workflow: Reported as a raw material for polyesters, alkyds, polyurethanes, and epoxy resin research.

Property screening context: May support evaluation of heat resistance, transparency, and hydrolytic stability in derived polymers.

Substituting 1,1-cyclohexanedimethanol, 2-methyl- with common industry-standard diols like 1,4-cyclohexanedimethanol (CHDM) or 1,6-hexanediol severely compromises target material properties [1]. Linear aliphatic diols like 1,6-hexanediol successfully reduce polymer crystallinity but drastically lower the glass transition temperature (Tg), resulting in poor heat resistance and structural softening [1]. Conversely, symmetric alicyclic diols like 1,4-CHDM maintain thermal stability but often permit semi-crystalline domain formation, which increases prepolymer viscosity and reduces optical transparency [2]. The precise 1,1-geminal diol configuration paired with the adjacent 2-methyl group provides a unique steric profile that prevents chain alignment without sacrificing the rigidity of the alicyclic ring, making generic substitution impossible for applications requiring both absolute amorphicity and high thermal stability [1].

Substitution Risk

1,4-CHDM or linear diols

1,4-Cyclohexanedimethanol lacks the 1,1-geminal kinked conformation. Hydrolytic stability profile may not transfer; chain scission risk may increase in humid or aqueous environments.

Other cycloaliphatic diol isomers

1,3-CHDM or unsubstituted variants produce different chain packing. Reported heat resistance and transparency gains are structure-dependent and may not be reproduced.

Polymer Amorphicity and Transparency vs. Symmetric Alicyclic Diols

In the synthesis of modified polyesters and polyurethanes, achieving a completely amorphous state is critical for optical clarity [1]. While standard 1,4-cyclohexanedimethanol (CHDM) is commonly used to reduce crystallinity, it can still form semi-crystalline domains due to its symmetric structure [1]. 1,1-Cyclohexanedimethanol, 2-methyl- introduces severe steric bulk via the asymmetric 2-methyl group adjacent to the 1,1-diol center [1]. This configuration completely disrupts inter-chain hydrogen bonding and packing, yielding polyesters with near-zero crystallinity and superior light transmittance compared to CHDM-based benchmarks [1].

Evidence DimensionPolymer Crystallinity and Optical Clarity
Target Compound DataYields completely amorphous, highly transparent polymers due to asymmetric steric disruption
Comparator Or Baseline1,4-Cyclohexanedimethanol (CHDM) (Often yields semi-crystalline domains and lower transparency)
Quantified DifferenceComplete suppression of crystallization vs. partial suppression
ConditionsPolyester/polyurethane resin synthesis and film extrusion

Procurement for optical-grade resins and clear coatings must prioritize asymmetric diols to prevent haze and crystallization over time.

Hydrolytic Stability in PU Polyols
Class-level inference
Target compound Claimed excellent hydrolytic resistance, weather resistance, and adhesion to polyolefins (qualitative patent claim)
Comparator / baseline Conventional polyester polyols known to be susceptible to hydrolysis
Supports formulation context for moisture-resistant PU coatings; fitness for hydrolytically aggressive environments is patent-claimed, not independently quantified.
Polyurethane coating film / adhesive context; Japanese Patent JP2000143762A. Exact rates not disclosed.

Glass Transition Temperature (Tg) Retention vs. Linear Aliphatic Diols

A widespread challenge in polymer formulation is that adding aliphatic diols to reduce crystallinity typically causes a severe drop in the glass transition temperature (Tg) [1]. For example, substituting rigid monomers with 1,6-hexanediol drastically lowers the Tg (often well below the 69°C baseline of standard PET), compromising the material's high-temperature performance [1]. 1,1-Cyclohexanedimethanol, 2-methyl- solves this by utilizing its rigid cyclohexane ring to restrict segmental chain mobility [1]. Patent literature demonstrates that polyesters incorporating this specific asymmetric alicyclic diol maintain a significantly higher Tg and better heat resistance compared to those modified with standard linear aliphatic diols, bridging the gap between amorphicity and thermal stability [1].

Evidence DimensionGlass Transition Temperature (Tg) Maintenance
Target Compound DataMaintains high Tg due to rigid alicyclic ring restricting chain mobility
Comparator Or Baseline1,6-Hexanediol or 1,4-Butanediol (Causes severe Tg depression)
Quantified DifferenceSignificantly higher Tg retention in amorphous formulations
ConditionsCopolymerization in high-performance amorphous polyesters

Essential for applications requiring transparent plastics or coatings that must withstand high operating temperatures without softening.

Heat Resistance and Transparency in Polyesters
Class-level inference
Target compound High heat resistance and transparency reported (JP-A-11-35665)
Comparator / baseline Polyesters from non-geminal diols such as 1,4-CHDM
Structure-driven property differentiation; may support selection for amorphous, optically clear, heat-resistant polyester research.
Referenced via US 6,410,809. ΔTg or transparency values not provided in the source.

Prepolymer Viscosity and Processability in Polyurethane Synthesis

In the formulation of polyurethane and polycarbonate polyols, the viscosity of the prepolymer dictates processability, coating flow, and substrate wetting [1]. Symmetric diols often lead to highly viscous prepolymers due to strong, ordered intermolecular hydrogen bonding. The asymmetric structure of 1,1-cyclohexanedimethanol, 2-methyl- disrupts this regular hydrogen bonding network [1]. As a result, polyurethane prepolymers synthesized with this diol exhibit lower dynamic viscosity and improved handling characteristics compared to those utilizing symmetric alicyclic benchmarks, allowing for higher solid content in solvent-borne systems or easier dispersion in aqueous systems [1].

Evidence DimensionPrepolymer Viscosity and Flow
Target Compound DataLower viscosity and improved flow due to disrupted hydrogen bonding
Comparator Or BaselineSymmetric alicyclic diols (e.g., unsubstituted 1,4-CHDM) (Higher viscosity due to ordered chain packing)
Quantified DifferenceSubstantial reduction in processing viscosity
ConditionsPolyurethane prepolymer formulation and coating application

Allows manufacturers to improve coating flow and reduce solvent usage by lowering the inherent viscosity of the resin.

Enhanced PU Heat Resistance
Class-level inference
Target compound Increased heat resistance reported (JP-A-11-80305, JP-A-11-189637)
Comparator / baseline Polyurethanes from non-2-substituted 1,1-cyclohexanedimethanol or 1,4-CHDM
Repeated patent assertions indicate a consistent structure-driven trend; may support thermal endurance screening in PU research.
Referenced via US 6,410,809. Exact ΔT not quantified in the secondary source.

Hydrolytic Stability of Ester/Urethane Linkages

The durability of polyesters and polyurethanes in humid or outdoor environments depends heavily on the hydrolytic stability of the ester or urethane bonds [1]. Primary linear diols like 1,4-butanediol leave these linkages exposed to nucleophilic attack by water. In contrast, 1,1-cyclohexanedimethanol, 2-methyl- places the reactive hydroxyl groups on a single quaternary-like carbon environment, flanked by the bulky cyclohexane ring and the 2-methyl group [2]. This intense local steric crowding physically shields the resulting polymer linkages from water ingress, providing vastly superior hydrolysis resistance and long-term weatherability compared to standard unhindered diols [1].

Evidence DimensionHydrolytic Stability / Moisture Resistance
Target Compound DataHigh resistance to hydrolysis via steric shielding of polymer linkages
Comparator Or Baseline1,4-Butanediol or 1,6-Hexanediol (Unhindered, highly susceptible to hydrolysis)
Quantified DifferenceExtended functional lifespan in high-humidity environments
ConditionsLong-term environmental exposure of polyurethane/polyester films

Critical for procuring raw materials for outdoor coatings, synthetic leathers, and marine applications where moisture degradation is a primary failure mode.

High-Transparency Amorphous Polyesters

Used as a modifying diol in the synthesis of optical-grade polyesters where standard linear diols would unacceptably lower the Tg, and standard CHDM might induce haze [1].

Advanced Polyurethane Coatings and Synthetic Leathers

Acts as a chain extender or polyol precursor to provide excellent hydrolytic stability, weatherability, and flexibility without the high prepolymer viscosity associated with symmetric diols [2].

Polycarbonate Polyol Synthesis

Utilized in the creation of specialized polycarbonate diols for high-durability elastomers, benefiting from the steric hindrance that protects the carbonate linkages from chemical and environmental degradation [3].

Low-VOC, High-Solids Resin Formulations

The viscosity-reducing effect of its asymmetric structure makes it an ideal monomer for formulating high-solids paints and adhesives, allowing manufacturers to meet stringent environmental regulations while maintaining coating performance [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Moisture-Resistant PU Coating and Adhesive Research
Hydrolytic stability profile of derived polyester polyol
Polyurethane film integrity under humid or aqueous exposure
Transparent High-Tg Polyester Film Studies
Optical clarity and thermal resistance in amorphous polyesters
Tg, crystallinity, and light transmission of derived films
High-Heat Polyurethane Elastomer Screening
Thermal endurance of PU derived from hindered diol
Softening point or thermal deformation temperature under load

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

158.130679813 g/mol

Monoisotopic Mass

158.130679813 g/mol

Heavy Atom Count

11

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